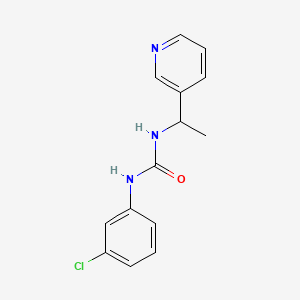
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
Mechanism of Action
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is a co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can inhibit long-term potentiation (LTP), which is a process that is important for the formation of new memories. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has also been shown to induce neuronal apoptosis, which is a type of programmed cell death that can occur in response to various stimuli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide in laboratory experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to selectively inhibit the NMDA receptor and study its function in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide and the NMDA receptor. One area of research is the development of more selective NMDA receptor antagonists that can be used to study the function of specific subtypes of the receptor. Another area of research is the investigation of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, there is a growing interest in the use of NMDA receptor antagonists as potential therapeutics for these disorders.
Synthesis Methods
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form N-cyclopropyl-2-pyridinecarboxamide. This intermediate is then reacted with piperazine and N,N'-dicyclohexylcarbodiimide to form the final product, N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide.
Scientific Research Applications
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
properties
IUPAC Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(16-12-4-5-12)18-9-7-17(8-10-18)11-13-3-1-2-6-15-13/h1-3,6,12H,4-5,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQYDAQWQCBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)
![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)


![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)


